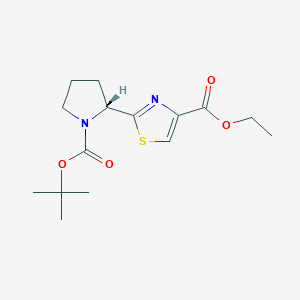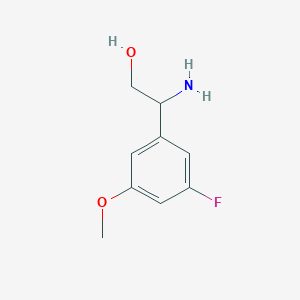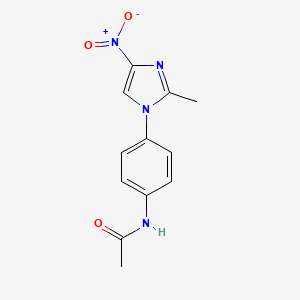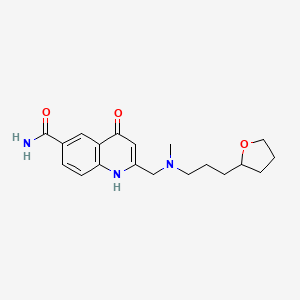
7H-Purine-2,6-diamine bis(sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Purine-2,6-diamine bis(sulfate): . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-2,6-diamine bis(sulfate) involves the reaction of 2,6-diaminopurine with sulfuric acid. One method involves adding 2,6-diaminopurine to a mixture of hydrofluoric acid and pyridine at about 15°C, followed by cooling the reactor content to -15°C .
Industrial Production Methods: Industrial production methods for 7H-Purine-2,6-diamine bis(sulfate) are not well-documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: 7H-Purine-2,6-diamine bis(sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound.
科学研究应用
Chemistry: In chemistry, 7H-Purine-2,6-diamine bis(sulfate) is used as a reagent in various organic synthesis reactions .
Biology: In biology, it is used in the study of nucleic acids and their analogs. It has been used to investigate the role of purine derivatives in DNA and RNA structures .
Medicine: It has been shown to cause cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapies .
Industry: In industry, it is used in the production of various biochemical reagents and as a starting material for the synthesis of more complex organic compounds .
作用机制
The mechanism of action of 7H-Purine-2,6-diamine bis(sulfate) involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially disrupting their normal functions. This disruption can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include various enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases .
相似化合物的比较
- 2-Amino-6-chloropurine
- 7H-Purin-2-amine
- 6-(Methylthio)-7H-purin-2-amine
- 2-Amino-6-methoxypurine
- 6,8-Dichloro-7H-purin-2-ylamine
Comparison: 7H-Purine-2,6-diamine bis(sulfate) is unique in its ability to cause cell cycle arrest in cancer cells, which is not a common feature among all purine derivatives. Its bis(sulfate) form also enhances its solubility and stability, making it more suitable for various biochemical applications .
属性
分子式 |
C5H10N6O8S2 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
7H-purine-2,6-diamine;sulfuric acid |
InChI |
InChI=1S/C5H6N6.2H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;2*1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);2*(H2,1,2,3,4) |
InChI 键 |
HIWXXLHSNSJYPC-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


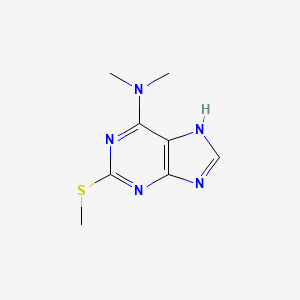
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)

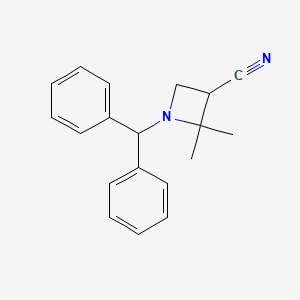
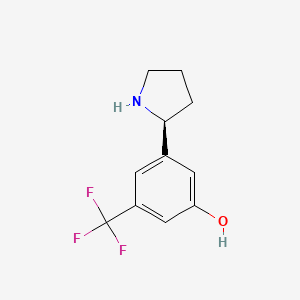

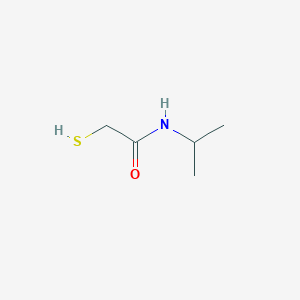
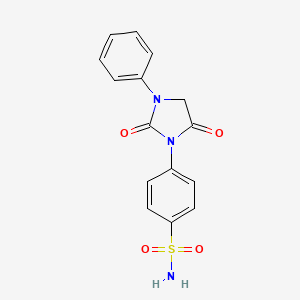
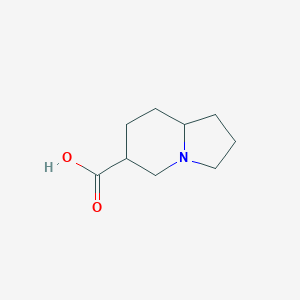
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
